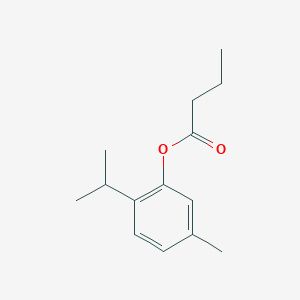
Acid dye carbinol base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid dye carbinol base is a type of dye that belongs to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. Acid dyes are water-soluble and contain acidic groups such as sulfonic acid or carboxylic acid, which help them bind to the fibers. The carbinol base form of these dyes is an intermediate state that can be converted into the final dye form through various chemical reactions.
準備方法
The preparation of acid dye carbinol base involves several synthetic routes and reaction conditions. One common method is the reaction of aromatic amines with aldehydes or ketones to form Schiff bases, which are then reduced to form the carbinol base. For example, the reaction of 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone) with ammonium chloride and zinc chloride at high temperatures can produce the carbinol base . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Acid dye carbinol base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the carbinol base can be oxidized to form the corresponding dye salt, which can then be used for dyeing purposes . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include the final dye form and various by-products.
科学的研究の応用
Acid dye carbinol base has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various dyes and pigments. In biology, it is used as a staining agent for microscopy and histology. In medicine, it is used in diagnostic tests and as a marker for certain biological processes. In industry, it is used for dyeing textiles, leather, and paper . The versatility of this compound makes it a valuable compound for many different fields of research and application.
作用機序
The mechanism of action of acid dye carbinol base involves its interaction with the target fibers or tissues. The acidic groups in the dye molecule form ionic bonds with the basic groups in the fibers, resulting in strong attachment and vibrant coloration . The molecular targets and pathways involved in this process include the amino groups in the protein fibers and the ionic interactions between the dye and the fiber.
類似化合物との比較
Acid dye carbinol base can be compared with other similar compounds such as basic dyes, direct dyes, and reactive dyes. Unlike basic dyes, which are cationic and bind to anionic sites on the fibers, acid dyes are anionic and bind to cationic sites. Direct dyes are also water-soluble but do not require acidic conditions for dyeing, while reactive dyes form covalent bonds with the fibers, resulting in higher wash fastness . The unique properties of this compound, such as its strong ionic interactions and vibrant colors, make it a preferred choice for certain applications.
特性
CAS番号 |
6362-29-4 |
|---|---|
分子式 |
C23H26N2NaO4S+ |
分子量 |
449.5 g/mol |
IUPAC名 |
sodium;4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H26N2O4S.Na/c1-24(2)20-11-5-17(6-12-20)23(26,18-7-13-21(14-8-18)25(3)4)19-9-15-22(16-10-19)30(27,28)29;/h5-16,26H,1-4H3,(H,27,28,29);/q;+1 |
InChIキー |
OQHQVLMYTNIEPY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)S(=O)(=O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
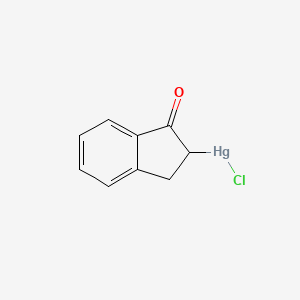
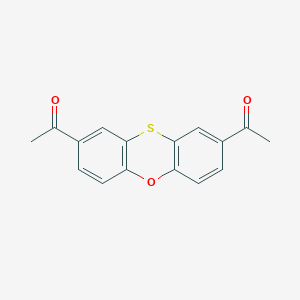
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
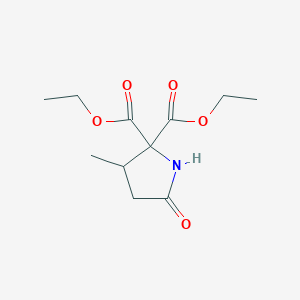


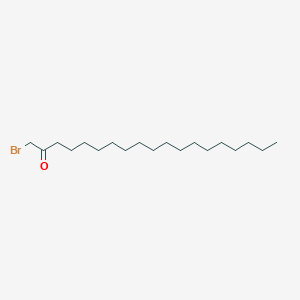
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
